Hymenidin
Overview
Description
Hymenidin is a natural compound that has been found to have several biological activities . It is known to be an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels . It also has the ability to induce apoptosis in cancer cells .
Synthesis Analysis
The total synthesis of Hymenidin has been reported via the intermediacy of an imidazo [1,2-a]pyrimidine derivative . The chemistry described in the synthesis process eliminates the need for expensive guanidine reagents, multiply protected prefunctionalized 2-aminoimidazole synthons, or laborious olefinations .
Molecular Structure Analysis
The molecular formula of Hymenidin is C11H12BrN5O . It has a molecular weight of 310.15 .
Chemical Reactions Analysis
Hymenidin has been found to be involved in several chemical reactions. For instance, it has been used as a surrogate in the photochemical intermolecular [2 + 2] dimerization to synthesize the dimeric pyrrole-imidazole alkaloid sceptrin .
Physical And Chemical Properties Analysis
Hymenidin has a molecular weight of 310.15 and a molecular formula of C11H12BrN5O . The exact mass is 309.022522 Da .
Scientific Research Applications
Anticancer Properties
Hymenidin has demonstrated significant activity in cancer research. It was isolated from the Mexican sponge, Agelas sp., alongside agelastatin A. Hymenidin exhibited strong activity against a panel of human cancer cell lines as well as human umbilical vein endothelial cells, suggesting its potential as an antineoplastic agent (Pettit et al., 2005).
Synthesis and Structural Studies
The synthesis of hymenidin has been a topic of interest due to its biological activities. A study reported the synthesis of hymenidin through a general synthetic scheme, highlighting its importance in the context of marine 2-aminoimidazole metabolites (Daninos-Zeghal et al., 1997).
Antiprotozoal Potential
Hymenidin's role in combating protozoan parasites has been explored. In a study, hymenidin and other bromopyrrole alkaloids were screened in vitro against protozoan species responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. This research indicated the potential of hymenidin as a lead compound against these diseases (Scala et al., 2010).
Apoptosis Induction in Cancer Cells
The ability of hymenidin to induce apoptosis in cancer cells has been investigated. A study showed that analogues of marine alkaloids, including hymenidin, induced apoptosis in human HepG2 and THP-1 cancer cell lines. This suggests hymenidin's potential application in anticancer therapies (Tomašič et al., 2015).
Synthesis for Further Functionalization
The total synthesis of hymenidin, alongside other related compounds, has been achieved. This synthesis enables further functionalizations and paves the way for exploring its diverse biological activities (Rasapalli et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJREOQCERRAME-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hymenidin | |
CAS RN |
107019-95-4 | |
Record name | Hymenidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYMENIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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